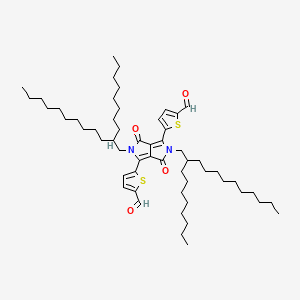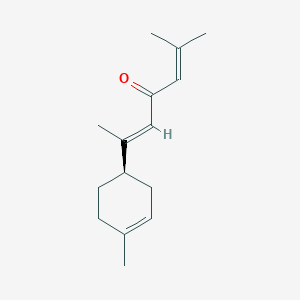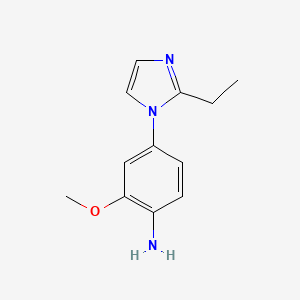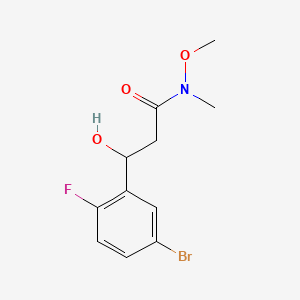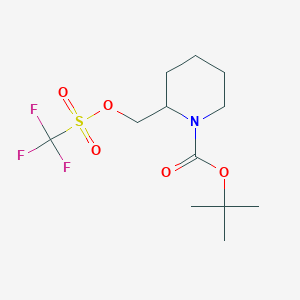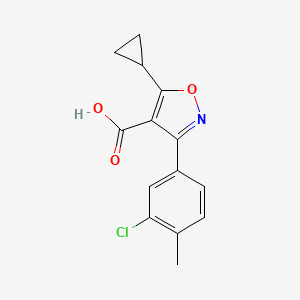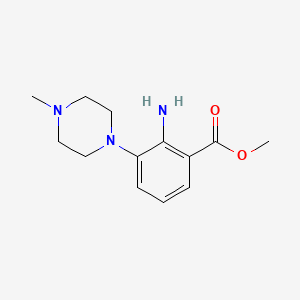
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which is terminated with a bromine atom. The combination of these functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG chain, followed by the introduction of the bromine atom at the terminal position. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to handle the complex synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The PEG linker can be cleaved under acidic or basic conditions, resulting in the separation of the phthalimide and glutarimide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the phthalimide or glutarimide groups.
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of protein-ligand interactions and as a probe for investigating biological pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide and glutarimide groups can form covalent or non-covalent bonds with these targets, modulating their activity. The PEG linker provides flexibility and solubility, facilitating the compound’s access to its targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br can be compared with other compounds that possess similar functional groups, such as:
Phthalimidinoglutarimide-C3-O-PEG1-C2-amine HCl: Similar structure but with an amine group instead of bromine, which may alter its reactivity and biological activity.
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid: Contains a carboxylic acid group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propiedades
Fórmula molecular |
C20H25BrN2O5 |
|---|---|
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
3-[7-[3-[2-(2-bromoethoxy)ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H25BrN2O5/c21-8-10-28-12-11-27-9-2-4-14-3-1-5-15-16(14)13-23(20(15)26)17-6-7-18(24)22-19(17)25/h1,3,5,17H,2,4,6-13H2,(H,22,24,25) |
Clave InChI |
FGSXAAWCVZFJQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





